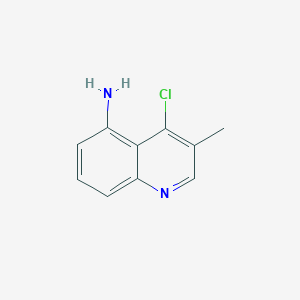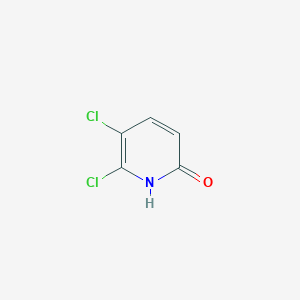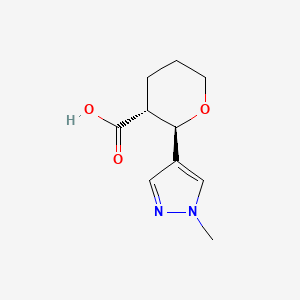
Stobadine dihydrochloride
Descripción general
Descripción
Stobadine dihydrochloride is a synthetic pyridoindole derivative known for its potent antioxidant properties. It was initially developed for its antiarrhythmic and antihypoxic activities. The compound has shown significant potential in protecting tissues against oxidative stress, making it a valuable candidate for various pharmacological applications .
Aplicaciones Científicas De Investigación
Stobadine dihydrochloride has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying the antioxidant mechanisms of pyridoindoles.
Biology: The compound is used to investigate cellular responses to oxidative stress and the protective effects of antioxidants.
Medicine: this compound has shown promise in treating conditions associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: The compound’s antioxidant properties make it a potential additive in products requiring oxidative stability
Mecanismo De Acción
Target of Action
Stobadine dihydrochloride, also known as (4aS,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride, primarily targets the ADRA1 (Adrenergic receptor alpha-1) as an antagonist . The role of this receptor is crucial in the cardiovascular system, endocrinology, and metabolic disease .
Mode of Action
This compound interacts with its target, the ADRA1 receptor, by acting as an antagonist . This interaction results in the inhibition of the receptor, thereby modulating the physiological responses mediated by the receptor .
Biochemical Pathways
This compound affects the biochemical pathways related to oxidative stress . It acts as a potent antioxidant and free radical scavenger . This action helps in protecting various tissues against oxidative stress .
Pharmacokinetics
In pharmacokinetic and toxicokinetic studies, this compound was administered intravenously or orally to rats in single and repeated doses . Liquid-liquid extraction was used for selective isolation of this compound and its metabolites from the biological matrix, followed by liquid scintillation quantification . These studies help in understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antioxidant activity . It prevents free radical-induced alterations in ER membrane fluidity . Moreover, it has been found to exert numerous positive effects on human health due to its ability to regulate oxidative status .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the method of administration (intravenous or oral) and the biological matrix can impact the bioavailability of the compound . Furthermore, the presence of other compounds in the system can also affect the action of this compound .
Análisis Bioquímico
Biochemical Properties
Stobadine dihydrochloride plays a crucial role in biochemical reactions due to its antioxidant activity. It interacts with enzymes, proteins, and other biomolecules to scavenge reactive oxygen species (ROS) and prevent oxidative damage. The compound has been shown to interact with enzymes such as superoxide dismutase (SOD) and catalase, enhancing their activity and thereby increasing the overall antioxidant capacity of cells . Additionally, this compound can bind to lipid membranes, protecting them from peroxidation and maintaining cellular integrity .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the expression of genes involved in oxidative stress response, such as those encoding for antioxidant enzymes . In neuronal cells, this compound has been shown to protect against oxidative damage and apoptosis, thereby promoting cell survival . Moreover, it can enhance mitochondrial function and energy production, contributing to overall cellular health .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound acts as a free radical scavenger, neutralizing ROS and preventing oxidative damage to biomolecules such as DNA, proteins, and lipids . It also inhibits lipid peroxidation by integrating into lipid membranes and stabilizing them . Furthermore, this compound can modulate enzyme activity by binding to active sites or allosteric sites, thereby enhancing or inhibiting their function . These interactions collectively contribute to its antioxidant and cytoprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under physiological conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained antioxidant effects and protection against chronic oxidative stress . Prolonged exposure at high concentrations may result in cellular toxicity, highlighting the importance of dosage regulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant antioxidant and cytoprotective effects without noticeable toxicity . At high doses, this compound can induce adverse effects such as hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites are then excreted via the kidneys. This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of certain metabolites . These interactions play a crucial role in its pharmacokinetics and overall efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and lipids, facilitating its distribution to various cellular compartments . This compound has been shown to accumulate in tissues with high oxidative stress, such as the brain and liver, where it exerts its protective effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the mitochondria, where it protects against mitochondrial oxidative damage and supports energy production . It can also be found in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its antioxidant effects . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments, ensuring its optimal function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Stobadine dihydrochloride is synthesized through a multi-step process involving the cyclization of appropriate precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its purest form .
Análisis De Reacciones Químicas
Types of Reactions: Stobadine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s antioxidant activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions include various stobadine derivatives with modified antioxidant and pharmacological properties .
Comparación Con Compuestos Similares
Trolox: A water-soluble analog of vitamin E, known for its antioxidant properties.
Dehydrostobadine: A structural analogue of stobadine with altered antioxidant activity.
N-acetylated Stobadine: Another derivative with modified chemical properties
Comparison: Stobadine dihydrochloride is unique due to its potent antioxidant activity and the ability to protect various tissues against oxidative stress. Compared to Trolox, this compound has shown superior efficacy in certain cellular models. Dehydrostobadine and N-acetylated stobadine exhibit different levels of antioxidant activity, highlighting the importance of structural modifications in determining the compound’s pharmacological properties .
Propiedades
IUPAC Name |
(4aS,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12;;/h3-4,7,11,13-14H,5-6,8H2,1-2H3;2*1H/t11-,13-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLFAMANDIWUKH-JBUFHSOLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3C2CN(CC3)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N[C@@H]3[C@H]2CN(CC3)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-dimethylphenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2589302.png)





![3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/new.no-structure.jpg)
![N-(3,4-dimethoxyphenyl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2589310.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-indole-2-carboxamide](/img/structure/B2589313.png)



![4-(2,6-dimethylphenyl)-1-[(4-methoxyphenyl)methyl]-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2589321.png)
![1-(3-methylbutyl)-2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole](/img/structure/B2589322.png)
